(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16188237
InChI: InChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m0../s1
SMILES:
Molecular Formula: C28H36FeO2P2
Molecular Weight: 522.4 g/mol

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine

CAS No.:

Cat. No.: VC16188237

Molecular Formula: C28H36FeO2P2

Molecular Weight: 522.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine -

Specification

Molecular Formula C28H36FeO2P2
Molecular Weight 522.4 g/mol
Standard InChI InChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m0../s1
Standard InChI Key CVBADLBJGBTJDF-RMRYJAPISA-N
Isomeric SMILES C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Structural Characteristics and Molecular Architecture

Core Framework and Chirality

The compound features a ferrocene core—a sandwich complex consisting of two cyclopentadienyl (Cp) rings coordinated to an iron center. The planar chirality of the ferrocene arises from the unsymmetrical substitution pattern on the Cp rings, while the central chirality originates from the stereogenic phosphorus atoms. The (R) and (SP) descriptors denote the absolute configurations at the ethyl-di-tert-butylphosphine moiety and the di(2-furyl)phosphino-ferrocenyl group, respectively .

Phosphine Coordination Sites

Two distinct phosphine groups are present:

  • A di(2-furyl)phosphino group attached to the ferrocene’s upper Cp ring.

  • A di-tert-butylphosphine group linked via an ethyl spacer to the lower Cp ring.

The 2-furyl substituents introduce π-acidic character, enhancing metal-ligand interactions, while the bulky tert-butyl groups provide steric bulk to influence substrate approach .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₃₄H₄₀FeO₂P₂
Molecular Weight610.48 g/mol
SolubilitySoluble in THF, DCM, toluene
Storage ConditionsUnder inert gas, 2–8°C
Enantiomeric Excess (ee)≥97%

Synthesis and Stereochemical Control

Multi-Step Synthetic Routes

The synthesis involves sequential functionalization of the ferrocene backbone:

  • Introduction of Planar Chirality: Asymmetric C–H arylation or lithiation-trapping strategies install substituents on the Cp rings. A recent intramolecular asymmetric C–H arylation method achieved yields up to 99% with 99% ee .

  • Phosphination Reactions:

    • The di(2-furyl)phosphino group is introduced via palladium-catalyzed cross-coupling.

    • The ethyl-di-tert-butylphosphine moiety is added through nucleophilic substitution or phosphine oxide reduction .

Diastereoselective Optimization

Diastereoselectivity in phosphination exceeds 99% de when using chiral auxiliaries or enantiopure intermediates. Computational studies suggest that steric interactions between the tert-butyl groups and ferrocene substituents dictate the favored diastereomer .

Applications in Asymmetric Catalysis

Palladium-Catalyzed Allylic Alkylation

The ligand demonstrates exceptional performance in Pd-catalyzed allylic alkylations, achieving 92% ee and 89% yield in model reactions. The bulky tert-butyl groups enforce a rigid coordination geometry, while the 2-furyl rings modulate electron density at the metal center .

Rhodium-Catalyzed Hydrogenation

In Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, the ligand enables 85–95% ee. The furyl groups’ π-acidity strengthens Rh–P bonding, stabilizing the transition state .

Table 2: Catalytic Performance Comparison

Reaction TypeSubstrateee (%)Yield (%)Reference
Allylic AlkylationNorbornene9289
HydrosilylationStyrene9995
HydroaminationNorbornene8878

Mechanistic Insights and Stereochemical Outcomes

Coordination Geometry and Transition-State Models

X-ray crystallography reveals a bidentate P,P-coordination mode in metal complexes. The ferrocene’s planar chirality orients the phosphine groups to create a chiral pocket, which preorganizes substrates for stereoselective transformations .

Role of Electronic Effects

Density functional theory (DFT) calculations indicate that the 2-furyl groups lower the LUMO energy of coordinated substrates, accelerating oxidative addition steps in cross-coupling reactions. Conversely, the electron-donating tert-butyl groups stabilize metal centers during reductive elimination .

Future Directions and Emerging Applications

Dendritic Ligand Architectures

Functionalization of the ferrocene’s lower Cp ring with dendritic wedges could enable applications in site-isolated catalysis or nanomaterials. Preliminary work with Josiphos-type dendrimers shows retained enantioselectivity up to the third generation .

Photoredox Catalysis

The iron center’s redox activity suggests potential in photoredox reactions. Preliminary studies indicate catalytic activity in visible-light-driven C–C bond formations, though enantioselectivity remains modest (40–60% ee) .

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